molecular formula C11H16Cl2N2 B2480074 3-(3,4-Dichlorophenyl)-1-N,1-N-dimethylpropane-1,2-diamine CAS No. 1368768-23-3

3-(3,4-Dichlorophenyl)-1-N,1-N-dimethylpropane-1,2-diamine

Cat. No. B2480074
CAS RN: 1368768-23-3
M. Wt: 247.16
InChI Key: SYTMFKSPUVMFJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diamines similar to 3-(3,4-Dichlorophenyl)-1-N,1-N-dimethylpropane-1,2-diamine involves various chemical reactions and processes. For example, a novel aromatic diamine containing a pendant polyfluorinated phenyl group and methyl groups ortho-substituted to the amino groups in the structure was synthesized and characterized (Zhao et al., 2009). This synthesis showcases the complexity and the innovative approaches used in developing compounds with specific structural features.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been extensively analyzed through various techniques. For instance, the crystal structure and magnetic properties of a related compound were studied, revealing new coordination modes (Ribas et al., 1994). These structural analyses provide insights into the arrangement of atoms within the compound and its potential interactions.

Chemical Reactions and Properties

Chemical reactions involving compounds with a similar structure to this compound have shown a range of properties. For example, the synthesis and characterization of novel metal complexes derived from related compounds revealed potential anti-tumor activities (Aboelmagd et al., 2021). These findings highlight the compound's reactivity and its potential applications in various fields.

Physical Properties Analysis

The physical properties of compounds structurally similar to this compound, such as solubility, thermal stability, and mechanical strength, have been a subject of research. Studies have shown that these compounds exhibit excellent solubility in a variety of organic solvents and possess good thermal stability and mechanical properties (Li et al., 2006). These characteristics make them suitable for applications in materials science and engineering.

Chemical Properties Analysis

The chemical properties of this compound and related compounds, such as their reactivity, bonding characteristics, and interaction with other molecules, are crucial for understanding their potential uses. For instance, the immobilization of a pesticide on silica gel surface demonstrated the versatility of similar compounds in chemical modifications and applications (Prado & Airoldi, 2001).

Scientific Research Applications

  • Synthesis and Structural Characterization :

    • The synthesis and structural characterization of different salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System were studied, highlighting the conformational and topological classification of these compounds. The research provided insights into the polymorphic forms and crystal structures of these compounds, contributing to the understanding of similar diamine compounds (Heimgert et al., 2022).
  • Applications in Polymer Science :

    • A study on blue light-emitting polyamide and poly(amide-imide)s containing 1,3,4-oxadiazole rings in the side chain utilized a similar diamine monomer. This research is significant for the development of materials with specific optical properties, such as high thermal stability and fluorescence in the blue region, which can have applications in various technological fields (Hamciuc et al., 2015).
  • Molecular and Thermal Studies :

    • Another relevant study focused on the synthesis, structure, and thermal decomposition of a new iodine inclusion compound in the 2,2-Dimethylpropane-1,3-diamine/HI/I2 system. This research offers insights into the thermal behavior and structural properties of such inclusion compounds, which could have implications for material science and chemical engineering (Megen et al., 2014).
  • Magnetic Properties and Coordination Chemistry :

    • The study of [Ni(N3)2(2,2-Dimethylpropane-1,3-diamine)]n revealed interesting aspects of its magnetic properties and coordination modes. This research contributes to the field of coordination chemistry and materials science, particularly in understanding the magnetic behavior of such complexes (Ribas et al., 1994).
  • Chemical Reactions and Mechanisms :

    • Research on intramolecular methyl migration in the protonated N,N′-dimethylpropane-1,3-diamine and N,N′-dimethylethane-1,2-diamine provided valuable insights into the mechanisms of methyl migration in diamines. This information is crucial for understanding reaction pathways in organic synthesis and drug development (Zhang et al., 2008).

properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-N,1-N-dimethylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Cl2N2/c1-15(2)7-9(14)5-8-3-4-10(12)11(13)6-8/h3-4,6,9H,5,7,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTMFKSPUVMFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CC1=CC(=C(C=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1368768-23-3
Record name [2-amino-3-(3,4-dichlorophenyl)propyl]dimethylamine
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